1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
- The compound’s systematic name is 1-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline .
- It belongs to the class of tetrahydroisoquinolines , which are bicyclic compounds containing a pyridine ring fused to a cyclohexane ring.
- The compound’s structure consists of a pyrazole ring (with a chlorine substituent) linked to a tetrahydroisoquinoline moiety via an ethoxy bridge.
Preparation Methods
- The synthesis of this compound involves several steps:
Step 1: Preparation of by reacting methyl esters of alkylacetylenecarboxylic acids with methylhydrazines.
Step 2: Chlorination of to obtain .
Step 3: Acylation of with to yield .
Step 4: Chlorination of to produce the desired compound, .
Chemical Reactions Analysis
- This compound may undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include chlorine , fluorobenzoyl chloride , and alkylating agents .
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Investigated for potential pharmacological properties (e.g., antitumor, anti-inflammatory).
Chemistry: Used as a building block in synthetic chemistry.
Industry: Limited applications due to its complex structure.
Mechanism of Action
- Mechanism not extensively studied.
- Potential molecular targets and pathways remain to be elucidated.
Comparison with Similar Compounds
- Similar compounds include other tetrahydroisoquinolines and pyrazole derivatives .
- Uniqueness lies in the combination of these two structural motifs.
Properties
Molecular Formula |
C18H24ClN3O2 |
---|---|
Molecular Weight |
349.9 g/mol |
IUPAC Name |
1-(5-chloro-1,3-dimethylpyrazol-4-yl)-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C18H24ClN3O2/c1-5-23-14-9-12-7-8-20-17(13(12)10-15(14)24-6-2)16-11(3)21-22(4)18(16)19/h9-10,17,20H,5-8H2,1-4H3 |
InChI Key |
SEOTUUODKPUIQM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=C(N(N=C3C)C)Cl)OCC |
Origin of Product |
United States |
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